molecular formula C17H18N2O2S2 B2618795 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 301234-54-8

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2618795
CAS RN: 301234-54-8
M. Wt: 346.46
InChI Key: FTFJHBOKQIMIBP-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including anti-tubercular compounds . It’s a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, some derivatives are white solids with melting points around 300°C .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be potent against M. tuberculosis . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antimicrobial Activity

Some benzothiazole derivatives have shown potent inhibitory activity against certain bacterial strains . For instance, compound C13, possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 .

Anti-Cancer Activity

Benzothiazole derivatives have been evaluated for their anti-proliferative properties against various human cancer cell lines . Most of these compounds exhibited potent cytotoxicity .

Antioxidant Activity

Thiazole derivatives, including benzothiazole, have been associated with antioxidant activity . These compounds help the body to neutralize harmful free radicals, thereby preventing oxidative stress and related diseases .

Analgesic and Anti-Inflammatory Activity

Benzothiazole derivatives have been associated with analgesic and anti-inflammatory activities . These compounds can potentially be used in the treatment of conditions characterized by pain and inflammation .

Neuroprotective Activity

Benzothiazole derivatives have shown neuroprotective effects . These compounds can potentially be used in the treatment of neurodegenerative disorders .

Mechanism of Action

Target of Action

The compound 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is known to have a significant impact on the treatment of tuberculosis. The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The interaction of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide with its target results in the inhibition of the DprE1 protein. This inhibition disrupts the normal functioning of the bacteria, thereby limiting its ability to proliferate and cause disease .

Biochemical Pathways

The action of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide affects the biochemical pathways related to the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting the DprE1 protein, the compound disrupts the formation of arabinogalactan, a key component of the bacterial cell wall. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response .

Result of Action

The molecular and cellular effects of the action of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide include the disruption of the bacterial cell wall synthesis and the inhibition of bacterial proliferation. These effects lead to the containment of the bacterial infection and the alleviation of the disease symptoms .

Safety and Hazards

As with any chemical, exposure should be limited. Avoid breathing dust or vapor, and have safety measures such as a shower and eye wash available .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-3-19(4-2)23(20,21)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)22-17/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJHBOKQIMIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

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